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Cat. No.: B12396771 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent

and specific inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone

crucial for the conformational stability and function of numerous client proteins, many of which

are oncogenic and play critical roles in cell proliferation, survival, and signaling.[2][3][4] By

binding to the N-terminal ATP-binding pocket of Hsp90, 17-AAG inhibits its chaperone activity,

leading to the ubiquitin-proteasomal degradation of its client proteins.[5] This disruption of key

signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells.[6][7]

These application notes provide detailed protocols for evaluating the in vitro efficacy of 17-AAG

in cancer cell lines.

Data Presentation
Table 1: Reported IC50 Values of 17-AAG in Various
Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The IC50 values for 17-AAG can vary

significantly between different cell lines.
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Cell Line Cancer Type IC50 (72h treatment)

JIMT-1
Trastuzumab-resistant Breast

Cancer
10 nM[8]

A549 Lung Cancer ~3 nM[1]

LNCaP Prostate Cancer 25-45 nM[1]

DU-145 Prostate Cancer 25-45 nM[1]

PC-3 Prostate Cancer 25-45 nM[1]

HCT116 BAX +/− Colon Cancer 45.2 nM[5]

HCT116 BAX −/− Colon Cancer 41.8 nM[5]

SKBR-3 Breast Cancer 70 nM[8]

U87 Glioblastoma 200-500 nM[2]

G-415 Gallbladder Cancer ~12 µM (for apoptosis)[7]

Gb-d1 Gallbladder Cancer ~12 µM (for apoptosis)[7]

Experimental Protocols
Materials and Reagents

17-AAG (Tanespimycin)

Dimethyl sulfoxide (DMSO), sterile

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile
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Cancer cell lines of interest

96-well and 6-well tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9][10][11]

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary and secondary antibodies for Western blotting (e.g., anti-Hsp90, anti-Hsp70, anti-

Akt, anti-Raf-1, anti-HER2, anti-p-ERK, anti-Cyclin D1, anti-Caspase-3, anti-β-actin)[7][12]

Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[9]

Preparation of 17-AAG Stock Solution
17-AAG is poorly soluble in water; therefore, dissolve it in anhydrous DMSO to prepare a

high-concentration stock solution (e.g., 10 mM).[3][4][7]

Aliquot the stock solution into light-protected microfuge tubes to minimize freeze-thaw

cycles.

Store the aliquots at -20°C for up to 3 months.[13]

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to

determine the cytotoxic effects of a compound.[11]

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a

humidified 5% CO2 incubator to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of 17-AAG in complete culture medium from the

stock solution. A typical concentration range is 0.01 µM to 100 µM.[3][4] Remove the old

medium from the wells and add 100 µL of the medium containing the desired concentrations
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of 17-AAG. Include a vehicle control (DMSO) at a concentration equal to the highest DMSO

concentration used in the dilutions (typically ≤0.1%).[4]

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[9]

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for

2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan

crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to

ensure complete dissolution.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins following treatment

with 17-AAG.

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of

17-AAG for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them

using RIPA buffer containing protease and phosphatase inhibitors.[7]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-

polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in

Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the

membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2)

and markers of Hsp90 inhibition (e.g., Hsp70) overnight at 4°C.[12]
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize

the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-

actin as a loading control.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Cell Treatment and Harvesting: Treat cells with 17-AAG as described for the Western blot

protocol. Harvest both adherent and floating cells.

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and

incubate for 15 minutes at room temperature in the dark.[9]

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell

populations can be distinguished: viable cells (Annexin V- and PI-), early apoptotic cells

(Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Mandatory Visualization
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Experimental Workflow for 17-AAG In Vitro Assays

5. Perform Downstream Assays
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(10 mM in DMSO)
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Cell Viability
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Protein Expression
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Apoptosis
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Caption: A generalized workflow for in vitro experiments using 17-AAG.
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17-AAG Mechanism of Action
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Caption: The signaling pathway illustrating Hsp90 inhibition by 17-AAG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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